molecular formula C16H15N3O5S B12161516 [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid

[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B12161516
M. Wt: 361.4 g/mol
InChI Key: YRCKDKJENWKOHS-UHFFFAOYSA-N
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Description

[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that features a unique combination of pyrazole, thiazolidine, and acetic acid moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with thiazolidine-2,4-dione under acidic or basic conditions, followed by acylation with acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with similar acetoacetate functionality.

    3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: A structurally related compound with thiazolidine and pyrazole moieties.

Uniqueness

The uniqueness of [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds.

Properties

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4 g/mol

IUPAC Name

2-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C16H15N3O5S/c1-9-13(18-14(22)11(8-12(20)21)25-16(18)24)15(23)19(17(9)2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,20,21)

InChI Key

YRCKDKJENWKOHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(SC3=O)CC(=O)O

Origin of Product

United States

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